N-phenyl-3-(1,2,4-triazol-1-yl)propanamide
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Overview
Description
N-phenyl-3-(1,2,4-triazol-1-yl)propanamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and have found applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
N-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a complex compound that interacts with various targets. Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially inhibiting its activity .
Biochemical Pathways
Similar compounds have been shown to inhibit the proliferation of cancer cells, suggesting that they may affect pathways related to cell growth and division .
Pharmacokinetics
The presence of the triazole ring in the compound’s structure may influence its bioavailability and metabolic stability .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against cancer cell lines . For instance, some 1,2,4-triazole hybrids have demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(1,2,4-triazol-1-yl)propanamide typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-5-pyrazolone. This intermediate is then reacted with hydrazine hydrate to yield 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide. The final step involves the cyclization of this hydrazide with acetic anhydride to form this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(1,2,4-triazol-1-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-phenyl-3-(1,2,4-triazol-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
1,2,4-Triazole derivatives: Similar to N-phenyl-3-(1,2,4-triazol-1-yl)propanamide but with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other triazole derivatives .
Properties
IUPAC Name |
N-phenyl-3-(1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c16-11(6-7-15-9-12-8-13-15)14-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBXUEBBVTUCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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